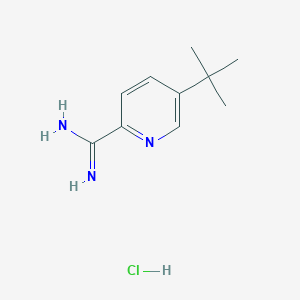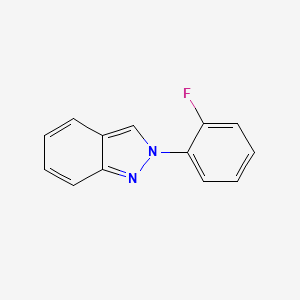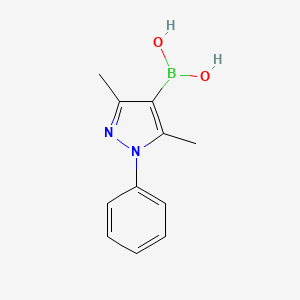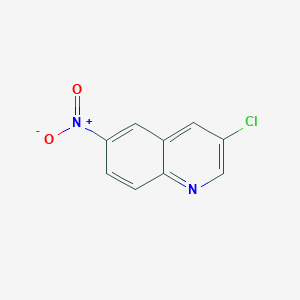
5-(tert-Butyl)picolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of picolinimidamide, featuring a tert-butyl group at the 5-position of the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)picolinimidamide hydrochloride typically involves the reaction of 5-(tert-butyl)picolinonitrile with ammonia or an amine under acidic conditions to form the imidamide. The hydrochloride salt is then obtained by treating the imidamide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide to amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized pyridine derivatives .
Applications De Recherche Scientifique
5-(tert-Butyl)picolinimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular components at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinimidamide hydrochloride
- (Z)-N’-Cyanopicolinimidamide
- 4-Methoxypicolinimidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N’2,N’6-Dicyanopyridine-2,6-bis(carboximidamide)
Uniqueness
5-(tert-Butyl)picolinimidamide hydrochloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific desired properties .
Propriétés
Numéro CAS |
1179360-93-0 |
|---|---|
Formule moléculaire |
C10H16ClN3 |
Poids moléculaire |
213.71 g/mol |
Nom IUPAC |
5-tert-butylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H |
Clé InChI |
KEWBCXUYNRYYBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(C=C1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)








